2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide
Description
The exact mass of the compound this compound is 490.1407829 g/mol and the complexity rating of the compound is 815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-[1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c1-16-7-12-21(20(27)13-16)29-24(33)15-30-22-6-4-3-5-19(22)25(34)31(26(30)35)18-10-8-17(9-11-18)14-23(32)28-2/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZAMRNJMQMTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests that it may exhibit significant biological activity, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 490.9 g/mol. The presence of a chloro group and multiple aromatic rings indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H23ClN4O4 |
| Molecular Weight | 490.9 g/mol |
| CAS Number | 1021224-99-6 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play pivotal roles in cancer cell proliferation and survival.
Potential Targets
- Androgen Receptors (AR) : Compounds similar to this structure have shown potential as tissue-selective androgen receptor modulators, which are useful in treating prostate cancer by antagonizing AR activity .
- Cyclooxygenase Enzymes (COX) : Related compounds have been evaluated for their ability to inhibit COX enzymes, which are involved in inflammatory processes and cancer progression .
Biological Evaluation
Recent studies have focused on evaluating the anti-inflammatory and anticancer properties of quinazoline derivatives, including those structurally similar to the compound .
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that related compounds significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .
- Anticancer Activity : Compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For instance, certain derivatives were found to effectively inhibit the proliferation of prostatic cancer cell lines .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be further understood through SAR analyses, which explore how modifications to its structure influence biological activity. Key findings include:
- The presence of the chloro group enhances binding affinity to target proteins.
- The dioxoquinazoline moiety contributes significantly to anticancer activity by stabilizing interactions with DNA or protein targets.
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